Isopropamide

Description

Properties

Key on ui mechanism of action |

Anticholinergics are a class of medications that inhibit parasympathetic nerve impulses by selectively blocking the binding of the neurotransmitter acetylcholine to its receptor in nerve cells. The nerve fibers of the parasympathetic system are responsible for the involuntary movements of smooth muscles present in the gastrointestinal tract. Inhibition here decreases acidity and motility, aiding in the treatment of gastrointestinal disorders. |

|---|---|

CAS No. |

7492-32-2 |

Molecular Formula |

C23H33N2O+ |

Molecular Weight |

353.5 g/mol |

IUPAC Name |

(4-amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium |

InChI |

InChI=1S/C23H32N2O/c1-18(2)25(5,19(3)4)17-16-23(22(24)26,20-12-8-6-9-13-20)21-14-10-7-11-15-21/h6-15,18-19H,16-17H2,1-5H3,(H-,24,26)/p+1 |

InChI Key |

JTPUMZTWMWIVPA-UHFFFAOYSA-O |

SMILES |

CC(C)[N+](C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C |

Canonical SMILES |

CC(C)[N+](C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C |

Appearance |

Solid powder |

melting_point |

182-184 |

Other CAS No. |

7492-32-2 24353-18-2 71-81-8 |

physical_description |

Solid |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

4.24e-05 g/L |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Isopropamide, Chloroisopropamide, Piaccamide, Priazimide; Dipramid, Dipramide |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of Isopropamide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of isopropamide, a long-acting anticholinergic agent. Primarily utilized in research for its effects on the gastrointestinal tract, this compound serves as a valuable tool in studying conditions marked by hyperacidity and hypermotility. This document outlines a detailed synthesis protocol, summarizes key chemical and physical data, and presents established analytical methodologies for its characterization. Furthermore, it elucidates the signaling pathway through which this compound exerts its pharmacological effects. The information is structured to be a practical resource for researchers in pharmacology, medicinal chemistry, and drug development.

Introduction

This compound is a quaternary ammonium anticholinergic drug discovered in 1954.[1] It is primarily used in its iodide salt form for the treatment of peptic ulcers and other gastrointestinal disorders characterized by hyperacidity and smooth muscle spasms.[1][2] Its long duration of action makes it a subject of interest in pharmacological research.[3] Chemically, it is (3-Carbamoyl-3,3-diphenylpropyl)diisopropylmethylammonium iodide.[4] This guide details its synthesis, chemical characteristics, and analytical procedures for research purposes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and this compound iodide is presented below.

| Property | Value | Source(s) |

| This compound (Cation) | ||

| IUPAC Name | (4-amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium | [2] |

| Molecular Formula | C₂₃H₃₃N₂O⁺ | [5] |

| Molecular Weight | 353.5 g/mol | [2] |

| CAS Number | 7492-32-2 | [2] |

| This compound Iodide | ||

| Molecular Formula | C₂₃H₃₃IN₂O | [4] |

| Molecular Weight | 480.4 g/mol | [4] |

| CAS Number | 71-81-8 | [6] |

| Melting Point | 189.0-191.5 °C or 198-201 °C (decomposition) | [6] |

| Solubility | Sparingly soluble in water; freely soluble in chloroform and alcohol. | [3] |

| Appearance | White to pale yellow crystalline powder. | [3] |

Synthesis of this compound Iodide

The synthesis of this compound iodide is a multi-step process involving the formation of a key nitrile intermediate, followed by hydrolysis and quaternization of the amine.[3]

Synthesis Pathway

Caption: Synthesis pathway of this compound Iodide.

Experimental Protocol: Synthesis

Materials:

-

Diphenylacetonitrile

-

Diisopropylaminoethyl chloride

-

Sodium amide

-

Anhydrous ether (or other suitable aprotic solvent)

-

Sulfuric acid (for hydrolysis)

-

Methyl iodide

-

Appropriate workup and purification solvents (e.g., ethyl acetate, hexane)

Procedure:

-

Alkylation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenylacetonitrile in anhydrous ether. To this solution, add sodium amide portion-wise with stirring. A solution of diisopropylaminoethyl chloride in anhydrous ether is then added dropwise from the dropping funnel. The reaction mixture is stirred at room temperature for several hours or gently refluxed to drive the reaction to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation of Intermediate (14.1.23): After completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 4-diisopropylamino-2,2-diphenylbutyronitrile. Purification can be achieved by column chromatography or recrystallization.

-

Hydrolysis: The purified nitrile intermediate is subjected to hydrolysis. This is typically achieved by heating with a strong acid, such as concentrated sulfuric acid, followed by careful neutralization. The reaction mixture is heated until the nitrile group is fully converted to the amide.

-

Workup and Isolation of Intermediate (14.1.24): The reaction mixture is cooled and carefully poured onto ice. The pH is adjusted with a suitable base (e.g., sodium hydroxide) to precipitate the amide product. The solid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

-

Quaternization: The resulting 4-diisopropylamino-2,2-diphenylbutyramide is dissolved in a suitable solvent such as acetone or acetonitrile. An excess of methyl iodide is added, and the mixture is stirred at room temperature or gently heated. The quaternary ammonium salt, this compound iodide, will precipitate out of the solution.

-

Final Purification: The precipitated this compound iodide is collected by filtration, washed with cold solvent to remove any unreacted starting materials, and dried under vacuum. The purity can be assessed by melting point determination and spectroscopic methods.

Chemical Properties and Mechanism of Action

This compound is a competitive antagonist of muscarinic acetylcholine receptors.[3][7] By blocking these receptors, it inhibits the effects of acetylcholine, a neurotransmitter responsible for various parasympathetic nervous system functions.[7] This antagonism leads to a reduction in smooth muscle tone and secretions in the gastrointestinal tract.[8]

Signaling Pathway

Caption: Mechanism of action of this compound.

Analytical Methodologies

The purity and concentration of this compound can be determined by various analytical techniques.

UV-Visible Spectrophotometry

A simple and cost-effective method for the quantification of this compound iodide involves its reaction with sodium nitrite in a sulfuric acid medium to form iodine, which can be measured spectrophotometrically.[9][10]

Experimental Protocol: UV-Visible Spectrophotometry

Materials:

-

This compound iodide standard

-

Sodium nitrite solution

-

Sulfuric acid

-

UV-Vis Spectrophotometer

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of this compound iodide of a known concentration in distilled water.

-

Calibration Curve: Prepare a series of dilutions from the stock solution to create standards with concentrations ranging from 20-240 µg/mL.[9][10]

-

Sample Preparation: To each standard and sample solution, add sodium nitrite solution and sulfuric acid.

-

Measurement: Measure the absorbance of the resulting iodine solution at the wavelength of maximum absorbance (λmax), which is approximately 449 nm, against a reagent blank.[9][10]

-

Quantification: Plot a calibration curve of absorbance versus concentration and determine the concentration of the unknown sample using the linear regression equation.

| Parameter | Value | Source(s) |

| Wavelength (λmax) | 449 nm | [9][10] |

| Linearity Range | 20-240 µg/mL | [9][10] |

| Molar Absorptivity | 0.67 × 10³ L/mol·cm | [9][10] |

| Limit of Detection (LOD) | 5.8 µg/mL | [9][10] |

| Limit of Quantitation (LOQ) | 17.4 µg/mL | [9][10] |

High-Performance Liquid Chromatography (HPLC)

A more specific and sensitive method for the analysis of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Experimental Protocol: RP-HPLC

Materials:

-

This compound standard

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Buffer (e.g., phosphate buffer)

-

HPLC system with a UV detector and a C18 column

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of buffer and acetonitrile. A common mobile phase is a mixture of buffer and acetonitrile in a ratio of 80:20 (v/v).[11]

-

Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase and create a series of dilutions for the calibration curve.

-

Chromatographic Conditions:

-

Analysis: Inject the standards and samples into the HPLC system and record the chromatograms. The retention time for this compound is approximately 3.62 minutes under these conditions.[11]

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the unknown sample from this curve.

| Parameter | Value | Source(s) |

| Column | Agilent Zorbax, C18 (250 × 4.6 mm, 5µm) | [11] |

| Mobile Phase | Buffer: Acetonitrile (80:20 v/v) | [11] |

| Flow Rate | 0.8 mL/min | [11] |

| Detection Wavelength | 227 nm | [11] |

| Retention Time | ~3.62 min | [11] |

| Linearity Range | 100-300 µg/mL | [11] |

| Limit of Detection (LOD) | 2.985 µg/mL | [11] |

| Limit of Quantitation (LOQ) | 9.9502 µg/mL | [11] |

Mass Spectrometry

Mass spectrometry provides structural information and is a powerful tool for the identification and confirmation of this compound.

| Technique | Key Observations | Source(s) |

| LC-MS (ESI) | Precursor Ion [M]⁺ at m/z 353.2578 | [2] |

Conclusion

This technical guide provides essential information for the synthesis and analysis of this compound for research applications. The detailed protocols for synthesis and analytical characterization, along with the summarized chemical and physical data, offer a solid foundation for researchers working with this compound. The elucidation of its mechanism of action further aids in the design of pharmacological studies. Adherence to these methodologies will ensure the reliable preparation and characterization of this compound for in-depth scientific investigation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C23H33N2O+ | CID 3775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound IODIDE | 71-81-8 [chemicalbook.com]

- 4. This compound Iodide | C23H33IN2O | CID 6284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. This compound Iodide | 71-81-8 | TCI Deutschland GmbH [tcichemicals.com]

- 7. What is the mechanism of this compound Iodide? [synapse.patsnap.com]

- 8. biomedres.us [biomedres.us]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A NOVEL RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF TRIFLUOPERAZINE AND this compound IN TABLET DOSAGE FORM - Europub [europub.co.uk]

Isopropamide's Efficacy in Preclinical Models of Gastrointestinal Hypermotility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropamide, a long-acting quaternary anticholinergic agent, has been utilized in the management of gastrointestinal disorders characterized by hyperacidity and hypermotility.[1] This technical guide provides an in-depth analysis of the preclinical evaluation of this compound's effects on gastrointestinal hypermotility. It details the established mechanism of action, comprehensive experimental protocols for in vivo and in vitro assessment, and a summary of available quantitative data from preclinical studies. This document is intended to serve as a resource for researchers and professionals involved in the development and investigation of therapeutic agents for gastrointestinal motility disorders.

Introduction to this compound and its Mechanism of Action

This compound is a synthetic anticholinergic drug that exerts its effects by competitively antagonizing the action of acetylcholine at muscarinic receptors.[1][2] Acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, plays a crucial role in stimulating gastrointestinal smooth muscle contraction and glandular secretion.[2] By blocking these actions, this compound effectively reduces the tone and motility of the gastrointestinal tract, making it a therapeutic option for conditions such as peptic ulcers and irritable bowel syndrome.[3]

The primary targets of this compound in the gastrointestinal tract are the M3 muscarinic receptors located on smooth muscle cells and secretory glands.[2] The binding of this compound to these receptors prevents the intracellular signaling cascade that leads to muscle contraction and acid secretion.

Signaling Pathway of this compound's Action

The mechanism of action of this compound involves the blockade of acetylcholine-mediated signaling pathways in gastrointestinal smooth muscle cells. The following diagram illustrates this inhibitory action.

Preclinical Models for Assessing Gastrointestinal Hypermotility

A variety of in vivo and in vitro preclinical models are employed to evaluate the effects of compounds like this compound on gastrointestinal motility. These models are crucial for determining the efficacy and pharmacological profile of potential therapeutic agents.

In Vivo Models

This is a widely used method to assess the effect of a substance on gastrointestinal transit time in rodents.[4]

Experimental Protocol:

-

Animal Model: Male Sprague-Dawley rats or mice are typically used.[4][5] Animals are fasted for a specific period (e.g., 6-18 hours) before the experiment to ensure an empty stomach, though studies have shown that food does not necessarily reduce the sensitivity of the assay.[5][6]

-

Drug Administration: this compound or a vehicle control is administered orally or via intraperitoneal injection at predetermined doses.

-

Charcoal Meal Administration: After a set time following drug administration (e.g., 30 minutes), a suspension of activated charcoal (e.g., 5-10% charcoal in a 5-10% gum acacia or methylcellulose solution) is administered orally.[4]

-

Endpoint Measurement: After a specific duration (e.g., 20-30 minutes), the animals are euthanized. The small intestine is carefully excised from the pyloric sphincter to the cecum.

-

Data Analysis: The total length of the small intestine and the distance traveled by the charcoal meal from the pylorus are measured. The gastrointestinal transit is expressed as the percentage of the total length of the small intestine traversed by the charcoal front.[5] A decrease in this percentage indicates an inhibitory effect on motility.

This model is used to induce a state of hypermotility and diarrhea to test the efficacy of anti-diarrheal agents.[7][8]

Experimental Protocol:

-

Animal Model: Wistar rats or mice are commonly used.[7] Animals are fasted prior to the experiment.

-

Drug Administration: this compound or a vehicle control is administered orally.

-

Induction of Diarrhea: After a specific time (e.g., 1 hour), castor oil is administered orally to induce diarrhea.[7]

-

Observation: The animals are placed in individual cages with absorbent paper. The onset of diarrhea, the number of diarrheic droppings, and the total weight of the feces are recorded over a set period (e.g., 4-8 hours).[7]

-

Data Analysis: The percentage inhibition of defecation and the reduction in the weight of diarrheic feces are calculated to determine the anti-diarrheal activity of the test compound. A delay in the onset of diarrhea is also a key indicator of efficacy.[8]

In Vitro Models

This ex vivo model assesses the direct effect of a compound on the contractility of intestinal smooth muscle.[9][10]

Experimental Protocol:

-

Tissue Preparation: A segment of the ileum is isolated from a euthanized guinea pig and placed in an organ bath containing an oxygenated physiological salt solution (e.g., Tyrode's solution) maintained at 37°C.[10]

-

Contraction Induction: The tissue is allowed to equilibrate. Contractions are then induced by adding a contractile agent such as acetylcholine or histamine to the organ bath.[9]

-

Drug Application: this compound is added to the bath at varying concentrations to generate a dose-response curve.

-

Measurement: The contractions of the ileum segment are recorded using an isometric transducer connected to a data acquisition system.

-

Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the amplitude of the induced contractions. The EC50 (half-maximal effective concentration) can be calculated to determine the potency of the drug.

Quantitative Data on this compound's Effects

The following tables summarize the expected outcomes and provide a template for how such data would be presented. For comparative purposes, data for other relevant compounds are included where available, with the caveat that these are not direct results for this compound.

Table 1: Effect of Anticholinergic Agents on Charcoal Meal Transit in Rodents (Illustrative)

| Compound | Animal Model | Dose | Route of Admin. | % Inhibition of Transit (Mean ± SEM) | Reference |

| This compound | Rat | Data not available | Data not available | Data not available | |

| Atropine | Rat | ID20 | Not specified | 20% | [6] |

| Atropine | Rat | ID50 | Not specified | 50% | [6] |

| Loperamide | Rat | up to 40 mg/kg | Oral | No significant effect in this study | [5] |

| Morphine | Fed Rat | 25 mg/kg | Not specified | Significant decrease | [5] |

| Morphine | Fed Rat | 75 mg/kg | Not specified | Significant decrease | [5] |

Table 2: Effect of this compound on Acetylcholine-Induced Contractions in Isolated Guinea Pig Ileum (Illustrative)

| Treatment | Concentration | % Inhibition of Contraction (Mean ± SEM) | EC50 (M) |

| This compound | Data not available | Data not available | Data not available |

| Atropine | Varies | Dose-dependent | Known to be potent |

Note: The absence of specific quantitative data for this compound in these standardized preclinical models highlights a gap in the publicly available literature. The expected effect of this compound would be a dose-dependent reduction in gastrointestinal transit and inhibition of smooth muscle contractions, similar to or potentially more potent than atropine due to its long-acting nature.[1]

Summary and Conclusion

This compound is a long-acting anticholinergic agent that effectively reduces gastrointestinal hypermotility by blocking muscarinic receptors, primarily the M3 subtype, in the smooth muscle of the gut. Preclinical evaluation of such compounds relies on well-established in vivo models like the charcoal meal transit assay and the castor oil-induced diarrhea model, as well as in vitro methods such as the isolated guinea pig ileum assay.

While the precise quantitative preclinical data for this compound's dose-dependent effects on these models are not extensively documented in recent publications, its known mechanism of action strongly suggests a significant and potent inhibitory effect on gastrointestinal motility. Further preclinical studies to quantify these effects would be valuable for a more complete understanding of its pharmacological profile in comparison to other anticholinergic and anti-motility agents. The experimental protocols and logical frameworks provided in this guide offer a comprehensive basis for conducting such investigations.

References

- 1. This compound | C23H33N2O+ | CID 3775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Analysis of spatiotemporal pattern and quantification of gastrointestinal slow waves caused by anticholinergic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Effects of fasting on evaluation of gastrointestinal transit with charcoal meal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of atropine on gastrointestinal motility and the bioavailability of cyclosporine A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Loperamide antagonism of castor oil-induced diarrhea in rats: a quantitative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-diarrhoeal activity of a polyherbal formulation in rats and elucidation of its cellular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. isolated guinea-pig ileum: Topics by Science.gov [science.gov]

- 10. researchgate.net [researchgate.net]

Pharmacological profile of Isopropamide as a muscarinic acetylcholine receptor antagonist.

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the pharmacological profile of isopropamide as a muscarinic acetylcholine receptor antagonist. However, a thorough literature search did not yield specific quantitative data for this compound's binding affinities (Kᵢ) or functional antagonist potencies (pA₂, IC₅₀) across the M1-M5 muscarinic receptor subtypes. The information presented herein is based on the established general principles of muscarinic antagonist pharmacology and available qualitative information on this compound.

Introduction

This compound is a long-acting anticholinergic agent that exerts its effects by competitively antagonizing muscarinic acetylcholine receptors.[1] It is a quaternary ammonium compound, which influences its absorption and distribution properties.[1] Clinically, this compound has been used in the management of gastrointestinal disorders characterized by hypermotility and hypersecretion.[1] This technical guide aims to provide an in-depth overview of the pharmacological profile of this compound, focusing on its mechanism of action as a muscarinic acetylcholine receptor antagonist. Due to the absence of specific binding and functional data for this compound, this guide will focus on the general methodologies used to characterize such compounds and the expected signaling pathways affected.

Quantitative Pharmacological Data

As of the latest literature review, specific quantitative data on the binding affinity (Kᵢ values) and functional antagonist potency (pA₂ or IC₅₀ values) of this compound for the five human muscarinic acetylcholine receptor subtypes (M1, M2, M3, M4, and M5) are not publicly available. The selectivity profile of this compound across these receptor subtypes remains to be elucidated through dedicated experimental studies.

For comparative purposes, the following table structure is provided to illustrate how such data, if available, would be presented.

Table 1: this compound Binding Affinity for Muscarinic Receptor Subtypes

| Receptor Subtype | Kᵢ (nM) | Radioligand Used | Cell Line/Tissue | Reference |

| M1 | Data not available | |||

| M2 | Data not available | |||

| M3 | Data not available | |||

| M4 | Data not available | |||

| M5 | Data not available |

Table 2: this compound Functional Antagonist Potency at Muscarinic Receptor Subtypes

| Receptor Subtype | Assay Type | pA₂ / IC₅₀ (nM) | Agonist Used | Cell Line/Tissue | Reference |

| M1 | (e.g., Calcium mobilization) | Data not available | |||

| M2 | (e.g., cAMP inhibition) | Data not available | |||

| M3 | (e.g., Inositol phosphate accumulation) | Data not available | |||

| M4 | (e.g., cAMP inhibition) | Data not available | |||

| M5 | (e.g., Calcium mobilization) | Data not available |

Table 3: Pharmacokinetic Profile of this compound

| Parameter | Value | Species | Route of Administration | Reference |

| Bioavailability | Data not available | |||

| Tₘₐₓ | Data not available | |||

| Cₘₐₓ | Data not available | |||

| Volume of Distribution (Vd) | Data not available | |||

| Half-life (t½) | Data not available | |||

| Clearance (CL) | Data not available | |||

| Primary Route of Elimination | Data not available |

Note: The lack of specific data for this compound highlights a significant gap in the publicly available pharmacological literature for this compound.

Signaling Pathways of Muscarinic Acetylcholine Receptors

This compound, as a muscarinic antagonist, is expected to inhibit the signaling cascades initiated by the binding of acetylcholine (ACh) to muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) and are broadly classified into two groups based on their G-protein coupling:

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gαq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors couple to Gαi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, the βγ subunits of the G-protein can directly modulate the activity of certain ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs).

The following diagrams illustrate these canonical signaling pathways which this compound would inhibit.

M1/M3/M5 Receptor Signaling Pathway

M2/M4 Receptor Signaling Pathway

Experimental Protocols

The characterization of a muscarinic receptor antagonist like this compound involves a series of in vitro experiments to determine its binding affinity and functional potency. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of this compound for each muscarinic receptor subtype. This is typically achieved through competition binding experiments.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for M1-M5 muscarinic receptors.

Materials:

-

Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).

-

A high-affinity radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB)).

-

This compound stock solution of known concentration.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a non-labeled antagonist like atropine).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize cells expressing the target receptor and isolate the membrane fraction through centrifugation. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand, the cell membrane preparation, and varying concentrations of this compound. Include wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist).

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

References

Investigating the Structure-Activity Relationship of Isopropamide and Its Derivatives: A Technical Guide

Abstract

Isopropamide is a long-acting quaternary ammonium anticholinergic agent utilized in the management of gastrointestinal disorders characterized by hypermotility and hyperacidity.[1][2] Its therapeutic effect is mediated through the antagonism of muscarinic acetylcholine receptors. Understanding the structure-activity relationship (SAR) of this compound and its derivatives is paramount for the rational design of novel analogs with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the key structural features of this compound that govern its biological activity, outlines the primary signaling pathway it modulates, and details the experimental protocols required for its evaluation. While specific quantitative SAR data for a homologous series of this compound derivatives is not extensively available in public literature, this document extrapolates the well-established SAR principles of quaternary ammonium anticholinergics to the this compound scaffold, offering a predictive framework for future drug design endeavors.

Introduction to this compound

This compound, chemically known as (4-amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium, is a synthetic quaternary ammonium compound.[3] It functions as a non-selective muscarinic antagonist, inhibiting the action of acetylcholine on postganglionic parasympathetic effector cells.[1] This action reduces smooth muscle contractions and secretions, making it effective for treating conditions like peptic ulcers and irritable bowel syndrome.[1][2]

The core structure of this compound contains several key pharmacophoric elements that are critical for its antagonist activity:

-

Quaternary Ammonium Head: The positively charged nitrogen atom is essential for binding to the anionic site of the muscarinic receptor.

-

N-Alkyl Groups: The two isopropyl groups and one methyl group on the nitrogen influence the compound's potency and selectivity.

-

Diphenyl Acylamide Moiety: The two bulky phenyl rings contribute to hydrophobic interactions within the receptor pocket, significantly enhancing binding affinity. The amide group can participate in hydrogen bonding.

-

Propyl Chain: This flexible chain acts as a spacer, ensuring the optimal distance and orientation between the quaternary head and the bulky acylamide group for effective receptor binding.

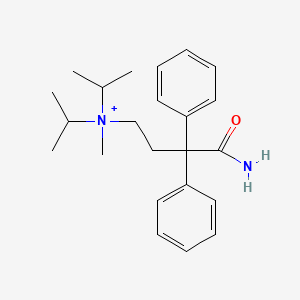

The following diagram illustrates the key structural components of this compound that are critical for its interaction with the muscarinic receptor.

Structure-Activity Relationship (SAR) of this compound Derivatives

A comprehensive SAR study for a series of this compound derivatives with quantitative data is not readily found in peer-reviewed literature. However, based on extensive research on other quaternary ammonium muscarinic antagonists, a predictive SAR can be established.[4][5][6] Modifications to the core structure are expected to influence binding affinity (Ki) and receptor subtype selectivity.

The table below summarizes the predicted effects of structural modifications on the biological activity of this compound derivatives. This serves as a conceptual framework for guiding synthetic efforts.

| Modification Site | Structural Change | Predicted Effect on Muscarinic Affinity | Rationale |

| Quaternary Ammonium Head | Replacement of N+ with Tertiary Amine | Significant Decrease | The permanent positive charge is crucial for strong ionic interaction with the conserved aspartate residue in the muscarinic receptor binding site. |

| N-Alkyl Groups | Varying size (e.g., Ethyl, Propyl) | Potency varies (Parabolic Relationship) | There is an optimal size for the N-alkyl substituents to fit into the receptor's hydrophobic pocket. Groups that are too small or too large will decrease affinity.[4] |

| Cyclization of Alkyl Groups | Potential Increase in Selectivity | Constraining the conformation of the N-substituents can favor binding to a specific receptor subtype over others. | |

| Diphenyl Acylamide | Phenyl Ring Substitution (e.g., -Cl, -F, -OH) | Variable | Substituents can alter electronic properties and introduce new interactions (e.g., hydrogen bonds), potentially increasing or decreasing affinity depending on the receptor topology. |

| Replacement of one Phenyl with H or Alkyl | Significant Decrease | Two bulky, lipophilic groups are generally required for high-affinity binding through hydrophobic interactions. | |

| Replacement of Amide (-CONH2) with Ester (-COOR) | Activity likely retained or modified | An ester group can still act as a hydrogen bond acceptor. The nature of the 'R' group would influence steric and hydrophobic interactions. | |

| Propyl Spacer Chain | Shortening (Ethyl) or Lengthening (Butyl) | Decrease | The three-carbon chain length is often optimal for positioning the quaternary head and bulky groups correctly within the receptor. |

Signaling Pathway of Muscarinic Receptor Antagonism

This compound exerts its effects by blocking muscarinic receptors, primarily the M3 subtype located on smooth muscle cells.[7] In the absence of an antagonist, acetylcholine (ACh) binding to the M3 receptor initiates a well-defined signaling cascade leading to muscle contraction. This compound competitively binds to the same site as ACh but does not activate the receptor, thereby inhibiting this cascade.

The key steps in the M3 receptor signaling pathway are:

-

Agonist Binding: Acetylcholine binds to the M3 receptor.

-

G-Protein Activation: The receptor activates the associated Gq protein.

-

PLC Activation: The Gαq subunit of the G protein activates Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of intracellular Ca2+.

-

MLCK Activation: Increased intracellular Ca2+ binds to calmodulin (CaM), and the Ca2+-CaM complex activates Myosin Light Chain Kinase (MLCK).

-

Muscle Contraction: MLCK phosphorylates the myosin light chain, leading to actin-myosin cross-bridging and smooth muscle contraction.

This compound blocks this pathway at the very first step, preventing the initial receptor activation.

References

- 1. mdpi.com [mdpi.com]

- 2. US9980941B2 - Quaternary ammonium anti-cholinergic muscarinic receptor antagonists - Google Patents [patents.google.com]

- 3. This compound | C23H33N2O+ | CID 3775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Soft quaternary anticholinergics: comprehensive quantitative structure-activity relationship (QSAR) with a linearized biexponential (LinBiExp) model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sar of choinergic &; anticholinergic drugs | PPT [slideshare.net]

- 6. Quantitative structure-activity relationship (QSAR) study of toxicity of quaternary ammonium compounds on Chlorella pyrenoidosa and Scenedesmus quadricauda - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Isopropamide: A Technical Guide to its Historical Development and Initial Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical development and initial therapeutic applications of Isopropamide. Discovered in 1954 at Janssen Pharmaceutica, this compound emerged as a long-acting quaternary anticholinergic agent for the treatment of peptic ulcers and other gastrointestinal disorders characterized by hyperacidity and hypermotility. This document details its synthesis, mechanism of action, preclinical pharmacology, and early clinical findings, presenting available quantitative data in structured tables and outlining key experimental methodologies. Signaling pathway and experimental workflow diagrams are provided to visually articulate the core concepts.

Introduction: The Unmet Need in the Mid-20th Century

Prior to the advent of H2-receptor antagonists and proton pump inhibitors, the management of peptic ulcer disease was largely limited to dietary modifications and the use of antacids. While providing symptomatic relief, these approaches did not address the underlying pathophysiology of excessive gastric acid secretion and motility. This created a significant therapeutic gap and a driving force for the development of more effective and longer-lasting pharmacological interventions. The discovery of synthetic anticholinergic agents, which could modulate the parasympathetic nervous system's influence on the gastrointestinal tract, marked a pivotal advancement in the field.

Discovery and Development of this compound

This compound, identified by the research code R79, was discovered at Janssen Pharmaceutica in 1954.[1] It is a quaternary ammonium compound, a chemical modification designed to reduce central nervous system side effects associated with tertiary amine anticholinergics. The iodide salt of this compound was the most common formulation. Its development was aimed at creating a potent and long-acting inhibitor of gastric secretion and gastrointestinal motility.

Chemical Synthesis

Experimental Protocol: General Synthesis of this compound

A method for synthesizing this compound involves the amination of propanone or isopropanol.[2]

-

Raw Materials: Propanone or isopropanol, hydrogen, ammonia.

-

Catalyst: Nickel-based catalyst, with over 90% of the nickel active components distributed in a region with a depth of 0.7 mm from the surface of the carrier.

-

Reaction Conditions:

-

Temperature: 110-200 °C

-

Pressure: 0.1-1.0 MPa

-

Mole Ratio (propanone/isopropanol:hydrogen:ammonia): 1:(1-5):(1-5)

-

-

Process: The raw materials are reacted in the presence of the catalyst to carry out the amination, resulting in the synthesis of this compound.

Note: This is a general method and may not reflect the exact original synthesis by Janssen Pharmaceutica.

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

This compound exerts its therapeutic effects as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[3] These G-protein coupled receptors are key mediators of the parasympathetic nervous system's actions. In the gastrointestinal tract, the M3 subtype of muscarinic receptors, coupled to Gq proteins, is predominantly responsible for stimulating gastric acid secretion from parietal cells and promoting smooth muscle contraction.

By blocking the binding of acetylcholine to these receptors, this compound effectively inhibits the downstream signaling cascade. This leads to a reduction in both basal and stimulated gastric acid secretion and a decrease in the tone and motility of gastrointestinal smooth muscle.

Signaling Pathway

The binding of acetylcholine to M3 receptors activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological responses of acid secretion and muscle contraction. This compound, by blocking the initial receptor activation, prevents these downstream events.

Preclinical and Early Clinical Investigations

The initial therapeutic evaluation of this compound focused on its effects on gastric secretion and its clinical utility in peptic ulcer disease. Early studies in the late 1950s provided the first insights into its pharmacological profile in humans.

Effect on Gastric Secretion

One of the earliest published clinical investigations, conducted by Boss and Buchanan in 1957, examined the effect of this compound iodide on basal gastric secretion in human subjects.[4] While the full text and raw data are not widely available, the study concluded that this compound had a significant inhibitory effect on basal gastric acid output.

Table 1: Summary of Early Clinical Study on Gastric Secretion

| Study | Year | Objective | Key Finding |

| Boss & Buchanan | 1957 | To determine the effect of this compound iodide on basal gastric secretion in humans. | This compound significantly reduced basal gastric acid secretion. |

Clinical Application in Peptic Ulcer Disease

A 1957 report by Seeherman described this compound iodide as a long-acting anticholinergic for the treatment of peptic ulcer and other gastrointestinal disorders.[5] These early clinical experiences highlighted its utility in reducing symptoms associated with hyperacidity and hypermotility. A later clinical trial in 1972 investigated the effect of this compound on duodenal ulcer pain, further solidifying its therapeutic application.[6]

Table 2: Initial Therapeutic Applications of this compound

| Indication | Therapeutic Goal |

| Peptic Ulcer Disease | Reduce gastric acid secretion and motility to promote healing and alleviate pain. |

| Gastritis and Hyperchlorhydria | Decrease excessive gastric acid production. |

| Functional Diarrhea | Reduce gastrointestinal motility. |

| Irritable or Spastic Colon | Alleviate smooth muscle spasms. |

| Genitourinary Spasm | Relax smooth muscle in the urinary tract. |

Experimental Workflow for Early Clinical Trials

The general workflow for the early clinical evaluation of this compound would have followed a logical progression from subject selection to data analysis.

Conclusion

The discovery and development of this compound represented a significant step forward in the pharmacological management of peptic ulcer disease and other gastrointestinal disorders in the mid-20th century. As a long-acting anticholinergic with a quaternary ammonium structure, it offered a targeted approach to reducing gastric acid secretion and motility with a potentially improved side effect profile over its predecessors. The foundational preclinical and clinical studies of the 1950s established its mechanism of action and therapeutic utility, paving the way for its use in clinical practice for several decades. This historical perspective provides valuable context for understanding the evolution of gastroenterological pharmacotherapy.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CN101880236B - Method for synthesizing this compound - Google Patents [patents.google.com]

- 3. What is the mechanism of this compound Iodide? [synapse.patsnap.com]

- 4. Effect of this compound iodide on basal gastric secretion in the human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. [Effect of this compound on duodenal ulcer pain] - PubMed [pubmed.ncbi.nlm.nih.gov]

Isopropamide: A Technical Guide to its Role in Peptic Ulcer and Hyperacidity Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of isopropamide, a long-acting quaternary anticholinergic drug, and its historical and ongoing significance in the study of peptic ulcer disease and gastric hyperacidity. This compound's mechanism of action, centered on the blockade of muscarinic acetylcholine receptors, has made it a valuable tool for elucidating the physiological pathways of gastric acid secretion. This document details the pharmacological profile of this compound, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and visualizes the complex signaling pathways and experimental workflows involved in this area of research.

Introduction

Peptic ulcer disease, a condition characterized by open sores on the inside lining of the stomach and the upper portion of the small intestine, has been a significant focus of gastroenterological research for decades.[1] A primary factor in the pathogenesis of peptic ulcers is the corrosive action of gastric acid.[2] Consequently, understanding and modulating the mechanisms of gastric acid secretion have been paramount in the development of effective therapies.

This compound, a quaternary ammonium anticholinergic agent, emerged as a key pharmacological tool in this field.[3] Its primary therapeutic application has been in the management of gastrointestinal disorders marked by hyperacidity and hypermotility.[2][4] By competitively inhibiting the action of acetylcholine at muscarinic receptors, this compound effectively reduces both basal and stimulated gastric acid secretion.[4] This guide explores the foundational role of this compound in advancing our understanding of peptic ulcer and hyperacidity, providing researchers with a comprehensive resource on its application in experimental settings.

Mechanism of Action: Antagonism of Muscarinic Receptors

This compound exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[4] In the context of gastric acid secretion, the M3 subtype of muscarinic receptors, located on the basolateral membrane of parietal cells, is of primary importance.

Acetylcholine, released from postganglionic vagal nerve fibers, is a potent stimulator of gastric acid secretion. The binding of acetylcholine to M3 receptors on parietal cells initiates a signaling cascade that culminates in the activation of the H+/K+ ATPase, or "proton pump," the final step in acid secretion.[2] this compound, by blocking this initial binding step, effectively attenuates the entire downstream signaling pathway.

Signaling Pathways in Gastric Acid Secretion

The regulation of gastric acid secretion is a complex process involving neural, hormonal, and paracrine pathways. This compound's intervention point is the neural pathway mediated by acetylcholine. The following diagram illustrates the signaling cascade initiated by acetylcholine binding to the M3 receptor on a gastric parietal cell and the inhibitory action of this compound.

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative effects of this compound on gastric acid secretion and its efficacy in peptic ulcer treatment from various studies.

Table 1: Effect of this compound on Gastric Acid Secretion in Humans

| Parameter | Dosage | Effect | Citation |

| Basal Gastric Secretion | Not Specified | Inhibition observed | [3] |

| Food-Stimulated Acid Secretion | 20-40 mg/day | 35% suppression at maximum tolerated dose | |

| In combination with Cimetidine | 20-40 mg/day | More effective suppression than cimetidine alone | [5] |

Table 2: Clinical Efficacy of this compound in Peptic Ulcer Disease

| Study Population | Treatment | Duration | Healing Rate | Citation |

| Duodenal Ulcer Patients | This compound | Not Specified | Effective in pain relief | [6] |

Table 3: Comparative Efficacy of Anti-Ulcer Drugs

| Drug Class | Mechanism of Action | Reduction in Acid Secretion | Ulcer Healing Rate (4 weeks) |

| Anticholinergics (e.g., this compound) | Muscarinic Receptor Antagonist | Moderate | Varies |

| H2 Receptor Antagonists (e.g., Ranitidine) | Histamine H2 Receptor Antagonist | ~70% | ~70-85% |

| Proton Pump Inhibitors (e.g., Omeprazole) | H+/K+ ATPase Inhibitor | ~85-95% | >90% |

Note: Data for H2 Receptor Antagonists and Proton Pump Inhibitors are provided for comparative context and are based on numerous clinical trials.[1][7][8] Specific healing rates for this compound are less frequently reported in recent literature.

Experimental Protocols

This compound has been instrumental in preclinical studies investigating gastric acid secretion and ulcerogenesis. The following are detailed methodologies for two common experimental models.

Pyloric Ligation (Shay Rat) Model

This model is used to induce gastric ulceration by the accumulation of gastric acid and pepsin following the ligation of the pyloric sphincter. It is a standard method to evaluate the efficacy of anti-ulcer drugs.

Protocol:

-

Animal Preparation: Male Wistar rats (150-200g) are fasted for 24-48 hours with free access to water.

-

Anesthesia: The rats are anesthetized using a suitable anesthetic (e.g., ether, ketamine/xylazine).

-

Surgical Procedure:

-

A midline incision is made in the abdomen to expose the stomach.

-

The pyloric end of the stomach is carefully isolated and ligated with a silk suture, ensuring that the blood supply is not compromised.

-

The abdominal wall is sutured.

-

-

Drug Administration: this compound or a vehicle control is administered, typically intraperitoneally or orally, either before or immediately after the pyloric ligation.

-

Post-Operative Period: The animals are deprived of food and water for a specified period, usually 4-19 hours.[9][10]

-

Sample Collection and Analysis:

-

The rats are euthanized, and the stomach is dissected out.

-

The gastric contents are collected, and the volume is measured.

-

The gastric juice is centrifuged, and the supernatant is analyzed for pH, free and total acidity (by titration with 0.01N NaOH).

-

The stomach is opened along the greater curvature, and the mucosal surface is examined for ulcers. The ulcer index can be scored based on the number and severity of lesions.

-

Continuous Gastric Perfusion Model

This model allows for the continuous measurement of gastric acid secretion in an anesthetized rat, providing real-time data on the effects of secretagogues and inhibitors.[11]

Protocol:

-

Animal Preparation and Anesthesia: As described in the pyloric ligation model.

-

Surgical Procedure:

-

A cannula is inserted into the esophagus and another through the pylorus.

-

The stomach is continuously perfused with a saline solution or a dilute base (e.g., sodium hydroxide) at a constant rate.

-

-

Measurement of Acid Secretion:

-

The perfusate exiting the pyloric cannula is collected at regular intervals.

-

The pH of the collected fluid is continuously monitored with a pH meter, or the acid content is determined by titration.

-

-

Drug Administration: this compound, secretagogues (e.g., histamine, carbachol), or vehicle controls are administered intravenously.

-

Data Analysis: The rate of acid secretion is calculated and plotted over time to observe the effects of the administered substances.

Conclusion

This compound, through its well-defined mechanism as a muscarinic antagonist, has been a cornerstone in the pharmacological investigation of peptic ulcer and hyperacidity. While newer classes of drugs, such as proton pump inhibitors, have largely superseded it in clinical practice due to their superior efficacy and side-effect profile, this compound remains a valuable research tool.[1][7] Its ability to specifically block the cholinergic pathway of gastric acid secretion allows for the precise dissection of the complex regulatory mechanisms involved. The experimental protocols and signaling pathways detailed in this guide provide a framework for researchers to continue leveraging this compound's properties to further our understanding of gastrointestinal physiology and pathology.

References

- 1. Are proton pump inhibitors the first choice for acute treatment of gastric ulcers? A meta analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jcu.pressbooks.pub [jcu.pressbooks.pub]

- 3. Effect of this compound iodide on basal gastric secretion in the human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is this compound Iodide used for? [synapse.patsnap.com]

- 5. Effect of this compound on response to oral cimetidine in patients with Zollinger--Ellison syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Effect of this compound on duodenal ulcer pain] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy of Proton Pump Inhibitors for Patients with Duodenal Ulcers: A Pairwise and Network Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Expt 3- Antiulcer activity by pyloric ligation method.pdf [slideshare.net]

- 10. Preliminary Study of Gastroprotective Effect of Aloe perryi and Date Palm Extracts on Pyloric Ligation-Induced Gastric Ulcer in Experimental Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Continuous recording of acid gastric secretion in the rat - PMC [pmc.ncbi.nlm.nih.gov]

The Methodological Approach to Determining Isopropamide's Muscarinic Receptor Binding Affinity: A Technical Guide

For Immediate Release

Introduction to Muscarinic Receptors and Isopropamide

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors (GPCRs) that play crucial roles in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] The five subtypes, M1 through M5, are expressed in various tissues and are implicated in a wide range of physiological functions, making them important therapeutic targets.[1] this compound is a long-acting anticholinergic agent, functioning as a muscarinic receptor antagonist. Understanding its binding affinity and selectivity for each mAChR subtype is paramount for predicting its therapeutic efficacy and potential side-effect profile.

Muscarinic Receptor Signaling Pathways

The five muscarinic receptor subtypes couple to different heterotrimeric G-proteins, initiating distinct intracellular signaling cascades.[2]

-

M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins.[2] Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3]

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2]

It has also been noted that the M2 receptor can weakly couple to Gs and Gq proteins, and the M3 receptor may also interact with Gi and Gs proteins, suggesting a more complex signaling network than originally understood.[2][4]

Experimental Protocols for Determining Binding Affinity

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[3] These assays can be used to determine the density of receptors in a tissue (Bmax), the dissociation constant of the radioligand (Kd), and the inhibition constant (Ki) of a test compound like this compound.

Materials and Reagents

-

Receptor Source: Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK-293 cells) or tissue homogenates known to be rich in a particular subtype (e.g., rat heart for M2, rat submandibular gland for M3).

-

Radioligand: A high-affinity muscarinic antagonist labeled with a radioisotope, typically [3H]-N-methylscopolamine ([3H]-NMS).

-

Test Compound: this compound, serially diluted to a range of concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled, high-affinity muscarinic antagonist, such as atropine (10 µM), to determine non-specific binding.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Filtration Apparatus: A 96-well plate harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter: For quantifying the radioactivity bound to the filters.

Competition Binding Assay Protocol

This assay measures the ability of a non-labeled compound (this compound) to compete with a fixed concentration of a radioligand for binding to the receptor. The resulting data allows for the calculation of the inhibitory constant (Ki) of the test compound.

-

Preparation: Thaw the receptor membrane preparation on ice and resuspend in the final assay binding buffer.

-

Plate Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

150 µL of the membrane preparation.

-

50 µL of serially diluted this compound (or buffer for total binding, or atropine for non-specific binding).

-

50 µL of the radioligand (e.g., [3H]-NMS) at a concentration close to its Kd.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly terminate the incubation by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Drying: Dry the filters (e.g., for 30 minutes at 50°C).

-

Counting: Place the dried filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation and Interpretation

The binding affinity of this compound for each muscarinic receptor subtype should be presented in a clear, tabular format for easy comparison. The Ki values, typically expressed in nanomolar (nM) or as their negative logarithm (pKi), provide a quantitative measure of the drug's potency at each receptor.

Table 1: Hypothetical Binding Affinity Profile of this compound for Human Muscarinic Receptor Subtypes

| Receptor Subtype | Ki (nM) | pKi (-log(Ki)) |

| M1 | Data to be determined | Data to be determined |

| M2 | Data to be determined | Data to be determined |

| M3 | Data to be determined | Data to be determined |

| M4 | Data to be determined | Data to be determined |

| M5 | Data to be determined | Data to be determined |

A lower Ki value (and consequently a higher pKi value) indicates a higher binding affinity. By comparing the Ki values across the five subtypes, the selectivity profile of this compound can be established. For instance, a significantly lower Ki for M1 compared to M2, M3, M4, and M5 would indicate that this compound is an M1-selective antagonist.

Conclusion

Determining the binding affinity profile of a compound like this compound for the five muscarinic receptor subtypes is a critical step in its pharmacological characterization. The use of competition radioligand binding assays provides a robust and quantitative method for establishing potency and selectivity. This information, in conjunction with functional assays, allows for a comprehensive understanding of the compound's mechanism of action and its potential as a therapeutic agent. The protocols and frameworks outlined in this guide provide a solid foundation for researchers to undertake such investigations.

References

- 1. Pharmacological profile of selective muscarinic receptor antagonists on guinea-pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isopropyl amide derivatives of potent and selective muscarinic M2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of the Peripheral Effects of Isopropamide and Atropine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the peripheral effects of two notable anticholinergic agents: Isopropamide and atropine. Both compounds exert their effects by antagonizing muscarinic acetylcholine receptors, yet their chemical structures and resulting clinical profiles exhibit distinctions relevant to research and drug development. This document synthesizes available data to elucidate these differences, focusing on their mechanisms, peripheral effects, and the experimental methodologies used for their evaluation.

Mechanism of Action: Competitive Muscarinic Antagonism

Both this compound and atropine are competitive antagonists of muscarinic acetylcholine (ACh) receptors. They bind to these receptors without activating them, thereby preventing ACh from binding and eliciting a response. This blockade of the parasympathetic nervous system, often termed the "rest and digest" system, leads to a predictable constellation of peripheral effects.

-

Atropine , a tertiary amine and a tropane alkaloid, is the prototypical anticholinergic drug. It is a non-selective antagonist of all five muscarinic receptor subtypes (M1-M5).

-

This compound is a quaternary ammonium compound. As a quaternary amine, it is less likely to cross the blood-brain barrier compared to a tertiary amine like atropine, which may result in more pronounced peripheral versus central effects.[1]

The fundamental signaling pathway inhibited by both drugs is the G-protein coupled cascade initiated by ACh binding to muscarinic receptors.

Caption: Inhibition of muscarinic receptor signaling by this compound or atropine.

Comparative Summary of Peripheral Effects

Direct quantitative comparisons between this compound and atropine are not extensively available in publicly accessible literature. A 1979 Polish study compared their effects on the left heart ventricle systole, but further details are limited.[2] However, a qualitative comparison based on their known anticholinergic properties can be made. The following table summarizes their primary peripheral effects.

| Organ System | Peripheral Effect | This compound | Atropine |

| Gastrointestinal | Inhibition of Motility & Secretion | Primary therapeutic use for hypermotility and hyperacidity. | Potent inhibitor of motility and secretion.[3][4][5][6][7] |

| Cardiovascular | Tachycardia | Can increase heart rate.[2] | Marked increase in heart rate by blocking vagal tone.[8][9] |

| Salivary Glands | Antisialagogue (Dry Mouth) | Causes dry mouth. | Strong inhibitor of salivation, more potent than some other anticholinergics.[10][11][12] |

| Ocular | Mydriasis & Cycloplegia | Can cause blurred vision. | Strong mydriatic and cycloplegic effects.[1] |

| Genitourinary | Urinary Retention | Potential for urinary retention. | Can cause urinary retention. |

| Sweat Glands | Anhidrosis (Reduced Sweating) | Potential for reduced sweating. | Inhibits sweating.[11] |

Experimental Protocols for Comparative Evaluation

Detailed experimental protocols from a direct head-to-head comparison of this compound and atropine are not available. However, based on studies comparing atropine with other anticholinergics, standard methodologies can be outlined.

In Vitro Receptor Binding Assay

This protocol determines the binding affinity of the compounds for muscarinic receptors.

References

- 1. A comparison of some atropine-like drugs in man, with particular reference to their end-organ specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Comparative evaluation of the effect of this compound (Priamide) and atropine on subperiods of the left heart ventricle systole using polygraphic examination (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of atropine on secretion and motility in isolated gastric mucosa and attached muscularis externa from ferret and cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cholinergic effects on human gastric motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of atropine on gastrointestinal motility and the bioavailability of cyclosporine A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of anticholinergics (atropine, glycopyrrolate) and prokinetics (metoclopramide, cisapride) on gastric motility in beagles and labrador retrievers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Different effects of atropine and cimetropium bromide on gastric emptying of liquids and antroduodenal motor activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comparative effects of glycopyrrolate vs. atropine combined with neostigmine on heart rate dynamics and safety outcomes in pediatric patients: a prospective randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A comparison of a series of newer anticholinergic agents with atropine as regards their effect on saliva flow and gastric secretion in man | Scilit [scilit.com]

- 11. Comparative study of the effects of oral and i.m. atropine and hyoscine in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]

Isopropamide as a Potential Research Tool in Neurodegenerative Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Isopropamide and the Cholinergic Hypothesis of Neurodegeneration

This compound is a synthetic quaternary ammonium compound that functions as a non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] By blocking the action of the neurotransmitter acetylcholine, this compound reduces smooth muscle contractions and glandular secretions, which has led to its primary clinical use in treating gastrointestinal disorders.[2]

The cholinergic hypothesis of neurodegenerative diseases, particularly Alzheimer's disease, posits that a deficit in cholinergic signaling contributes significantly to cognitive decline and memory impairment.[3] This has been a foundational concept in the development of current treatments, which primarily aim to boost acetylcholine levels. Non-selective muscarinic antagonists like this compound, while not therapeutic in this context, can serve as valuable research tools to simulate cholinergic deficits and to study the downstream consequences on neuronal pathways and pathological processes.

This compound's Mechanism of Action: Non-Selective Muscarinic Antagonism

This compound exerts its effects by binding to and blocking the five subtypes of muscarinic acetylcholine receptors (M1-M5). These G-protein coupled receptors are widely distributed throughout the central and peripheral nervous systems and mediate diverse physiological functions.[4][5]

-

M1, M3, and M5 receptors are coupled to Gq/11 proteins, and their activation leads to the stimulation of phospholipase C, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately increases intracellular calcium levels and activates protein kinase C.[6]

-

M2 and M4 receptors are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[6]

As a non-selective antagonist, this compound is expected to inhibit all five of these pathways. The KEGG DRUG database identifies the M3 receptor as a target for this compound iodide.[2] However, a comprehensive analysis of its binding affinity for all subtypes is crucial for its precise application in research.

Quantitative Data: Muscarinic Receptor Binding Affinities

A complete binding profile of this compound across all five human muscarinic receptor subtypes (M1-M5) is not currently available in publicly accessible literature. To utilize this compound as a precise research tool, determining its equilibrium dissociation constant (Ki) for each receptor subtype is a critical first step. The following table provides an illustrative example of the binding affinities for a well-characterized non-selective muscarinic antagonist, atropine, to highlight the type of data that needs to be generated for this compound.

| Receptor Subtype | Ligand | Ki (nM) - Example Data for Atropine |

| Human M1 | Atropine | 1.3 |

| Human M2 | Atropine | 2.5 |

| Human M3 | Atropine | 1.6 |

| Human M4 | Atropine | 1.0 |

| Human M5 | Atropine | 2.0 |

This data is illustrative and not representative of this compound.

Experimental Protocols for Investigating this compound's Potential in Neurodegenerative Disease Research

To assess the utility of this compound as a research tool, a series of in vitro experiments are proposed. These protocols provide a framework for characterizing its receptor binding profile and for investigating its effects on the core pathological hallmarks of Alzheimer's disease.

Determination of this compound's Muscarinic Receptor Binding Affinities

A radioligand binding assay is the gold standard for determining the affinity of a compound for its receptor targets.[7][8]

Objective: To determine the inhibitory constant (Ki) of this compound for each of the five human muscarinic acetylcholine receptor subtypes (M1-M5).

Materials:

-

Membrane preparations from Sf9 (Spodoptera frugiperda) insect cells expressing individual human M1, M2, M3, M4, or M5 receptors.

-

[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

-

This compound iodide.

-

Atropine (as a non-selective antagonist for determining non-specific binding).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Scintillation fluid.

-

96-well filter plates and a cell harvester.

-

Scintillation counter.

Procedure:

-

Saturation Binding (to determine Kd of [3H]-NMS):

-

Perform a series of incubations with a fixed amount of membrane preparation and varying concentrations of [3H]-NMS.

-

For each concentration, run a parallel set of incubations with an excess of unlabeled atropine to determine non-specific binding.

-

Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the reaction by rapid filtration through the filter plates using a cell harvester, followed by washing with ice-cold binding buffer.

-

Allow the filters to dry, add scintillation fluid, and quantify radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the Kd and Bmax by non-linear regression analysis of the specific binding data.

-

-

Competition Binding (to determine Ki of this compound):

-

Incubate the membrane preparations with a fixed concentration of [3H]-NMS (typically at or near its Kd) and a range of concentrations of this compound.

-

Include control wells for total binding (no competitor) and non-specific binding (excess atropine).

-

Follow the incubation, filtration, and counting steps as described for the saturation binding experiment.

-

Calculate the percentage of specific binding at each concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-NMS binding) by non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for determining this compound's muscarinic receptor binding affinities.

Assessment of this compound's Effect on Amyloid-Beta Aggregation

The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathology of Alzheimer's disease. The Thioflavin T (ThT) fluorescence assay is a widely used method to monitor the formation of amyloid fibrils in vitro.[9][10][11]

Objective: To determine if this compound modulates the in vitro aggregation of Aβ42 peptides.

Materials:

-

Synthetic Aβ42 peptide.

-

Thioflavin T (ThT).

-

Assay buffer (e.g., 50 mM phosphate buffer, 100 mM NaCl, pH 7.4).

-

This compound iodide.

-

96-well black, clear-bottom microplates.

-

Plate reader with fluorescence detection capabilities (excitation ~440 nm, emission ~485 nm).

Procedure:

-

Prepare a stock solution of Aβ42 by dissolving the peptide in a suitable solvent (e.g., hexafluoroisopropanol), followed by removal of the solvent and resuspension in a disaggregating buffer (e.g., NaOH followed by neutralization).

-

Prepare a working solution of Aβ42 in the assay buffer at a final concentration that promotes aggregation (e.g., 10 µM).

-

In the 96-well plate, set up reactions containing the Aβ42 working solution, ThT (e.g., 10 µM), and varying concentrations of this compound.

-

Include control wells with Aβ42 and ThT (no this compound) and wells with only buffer and ThT (blank).

-

Incubate the plate at 37°C, with intermittent shaking.

-

Monitor the fluorescence intensity over time using the plate reader.

-

Plot fluorescence intensity versus time to generate aggregation curves.

-

Analyze the lag time, maximum fluorescence intensity, and apparent rate of aggregation to determine the effect of this compound on Aβ42 fibrillization.

Caption: Workflow for the Thioflavin T assay to assess Aβ aggregation.

In Vitro Tau Protein Phosphorylation Assay

The hyperphosphorylation of the microtubule-associated protein tau is another key pathological hallmark of Alzheimer's disease, leading to the formation of neurofibrillary tangles.[12][13]

Objective: To investigate whether this compound influences the phosphorylation of tau protein by key kinases in an in vitro setting.

Materials:

-

Recombinant human tau protein.

-

Active tau kinases (e.g., GSK-3β, CDK5/p25).

-

ATP.

-

Kinase reaction buffer.

-

This compound iodide.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blotting equipment and reagents.

-

Phospho-specific tau antibodies (e.g., AT8, PHF-1) and total tau antibodies.

-

Chemiluminescent substrate and imaging system.

Procedure:

-

Set up kinase reactions containing recombinant tau protein, the active kinase, and ATP in the kinase reaction buffer.

-

Add varying concentrations of this compound to the reactions.

-

Include control reactions with no this compound and no kinase.

-

Incubate the reactions at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reactions by adding SDS-PAGE sample buffer and heating.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with phospho-specific tau antibodies and a total tau antibody.

-

Detect the antibody signals using a chemiluminescent substrate and an imaging system.

-